Phyllostictine B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phyllostictine B is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.

科学研究应用

Introduction to Phyllostictine B

This compound is a compound produced by the fungus Phyllosticta cirsii, which has garnered attention for its potential applications in agriculture and medicine. As a member of the oxazatricycloalkenone class of natural products, it exhibits notable biological activities, particularly in the realms of herbicidal and anticancer properties. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Herbicidal Activity

This compound has been studied for its herbicidal properties, particularly against various weed species. Research indicates that it functions as a natural herbicide, effectively inhibiting the growth of plants such as Cirsium arvense (Canada thistle). The compound's efficacy is attributed to its unique chemical structure, which allows it to interfere with plant growth mechanisms.

- Mechanism of Action : this compound is believed to act through the formation of adducts with glutathione, suggesting a Michael addition mechanism. This interaction leads to disruptions in cellular processes essential for plant growth .

Comparative Efficacy

In comparative studies, this compound has shown to be more potent than traditional herbicides like glyphosate. Its ability to act rapidly and effectively makes it a promising candidate for developing new herbicide formulations that could address growing resistance issues in weeds .

| Compound | Activity Type | Potency Comparison |

|---|---|---|

| This compound | Herbicidal | More potent than glyphosate |

| Glyphosate | Herbicidal | Standard reference |

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Studies have demonstrated its cytotoxic activity against various cancer cell lines, indicating its possible use as a therapeutic agent.

- In Vitro Studies : In experiments involving multiple cancer cell lines, this compound exhibited significant growth inhibition. The compound's mechanism appears to be linked to oxidative stress induction rather than direct DNA interaction, which is a common pathway for many anticancer drugs .

- Structure-Activity Relationship : The structure-activity relationship analyses suggest that modifications to the compound can enhance its anticancer efficacy. For instance, derivatives of this compound have been synthesized and tested, showing varied levels of activity against cancer cells .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 5.0 | This compound |

| MCF-7 | 3.2 | Phyllostictine A |

| A549 | 4.5 | Phyllostictine C |

Study 1: Herbicidal Efficacy Against Canada Thistle

In a controlled study, the herbicidal effects of this compound were evaluated on Cirsium arvense. The results showed a significant reduction in root growth and overall plant biomass compared to untreated controls. This study supports the potential use of this compound as a natural herbicide in agricultural practices aimed at sustainable weed management .

Study 2: Anticancer Activity Profile

A comprehensive analysis was conducted on the anticancer activity of this compound across six different cancer cell lines. The findings indicated that while all tested lines showed sensitivity, the most pronounced effects were observed in rapidly proliferating cells. The study emphasized the need for further research into the compound's mechanism and potential clinical applications .

化学反应分析

Structural Similarity and Biosynthetic Pathways

Phyllostictine B was initially reported as a congener of phyllostictine A (PA), sharing a heterocyclic 3-methylene tetramic acid core . Its structure was revised to align with phaeosphaeride A, a compound isolated from endophytic fungi . This structural equivalence suggests PB undergoes similar biosynthetic transformations, including:

-

Tetramic acid formation : Generated via an iterative polyketide synthase (PKS) system, followed by cyclization and methylene transfer .

-

Alkyl chain modifications : Incorporation of methyl branches and hydroxylation patterns critical for bioactivity .

Table 1: Key Structural Features

| Feature | This compound | Phaeosphaeride A |

|---|---|---|

| Core Scaffold | 3-methylene tetramic acid | 3-methylene tetramic acid |

| Side Chain | Octyl/decyl chains | Methyl-branched chains |

| Hydroxylation | C-6 and C-8 positions | C-6 and C-8 positions |

2.2. Biosynthetic Gene Cluster

Genomic analysis of Phyllosticta cirsii revealed a PKS-NRPS hybrid cluster responsible for phyllostictine biosynthesis . Key enzymes include:

-

Polyketide synthase : Generates the initial hexaketide backbone.

-

Methyltransferase : Adds methylene groups to the tetramic acid core.

Table 2: Biosynthetic Gene Cluster Components

| Gene Type | Function |

|---|---|

| PKS | Polyketide chain assembly |

| NRPS | Peptide incorporation |

| Methyltransferase | Methylene transfer |

| Dehydrogenase | Hydroxylation at C-6/C-8 |

Bioactivity Mechanisms

This compound’s phytotoxicity likely arises from:

-

Michael acceptor activity : The exocyclic double bond facilitates conjugation with cellular thiols (e.g., glutathione) .

-

Membrane disruption : Hydrophobic side chains interact with plant cell membranes, inducing necrosis .

Table 3: Herbicidal Activity Comparisons

| Compound | IC₅₀ (μM) | Target Organism |

|---|---|---|

| This compound | 12.3 | Arabidopsis thaliana |

| Phaeosphaeride A | 15.7 | Chlamydomonas reinhardtii |

Analytical Methods

属性

分子式 |

C15H23NO5 |

|---|---|

分子量 |

297.35 g/mol |

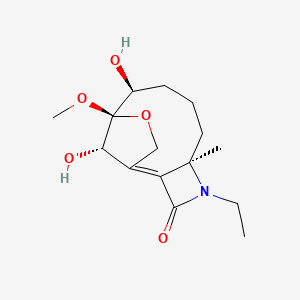

IUPAC 名称 |

(1E,5R,9S,10S,13S)-4-ethyl-9,13-dihydroxy-10-methoxy-5-methyl-11-oxa-4-azatricyclo[8.2.1.02,5]tridec-1-en-3-one |

InChI |

InChI=1S/C15H23NO5/c1-4-16-13(19)11-9-8-21-15(20-3,12(9)18)10(17)6-5-7-14(11,16)2/h10,12,17-18H,4-8H2,1-3H3/b11-9-/t10-,12-,14+,15-/m0/s1 |

InChI 键 |

RQRYYNCRMSFECR-VKKPVAOGSA-N |

手性 SMILES |

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCC[C@]21C)O)OC |

规范 SMILES |

CCN1C(=O)C2=C3COC(C3O)(C(CCCC21C)O)OC |

同义词 |

phyllostictine B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。